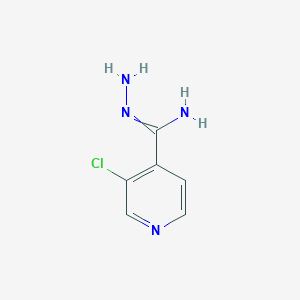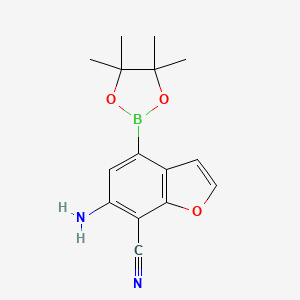
6-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-7-carbonitrile is a complex organic compound that features a benzofuran core substituted with an amino group, a dioxaborolane moiety, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-7-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which uses a boronic acid derivative and a halogenated benzofuran as starting materials. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Oxidation: Nitro derivatives of the benzofuran core.
Reduction: Primary amines.
Substitution: Various substituted benzofuran derivatives depending on the coupling partner used.
Scientific Research Applications
6-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-7-carbonitrile has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 6-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-7-carbonitrile depends on its specific application. In cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The amino and carbonitrile groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure with an aniline core instead of benzofuran.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: Contains a pyridine ring instead of benzofuran.
1-Methylpyrazole-4-boronic acid pinacol ester: Features a pyrazole ring with a boronic acid ester group.
Uniqueness
The presence of the benzofuran core, along with the amino, dioxaborolane, and carbonitrile groups, makes it a versatile compound for various chemical transformations and applications in different fields .
Properties
Molecular Formula |
C15H17BN2O3 |
|---|---|
Molecular Weight |
284.12 g/mol |
IUPAC Name |
6-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C15H17BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-12(18)10(8-17)13-9(11)5-6-19-13/h5-7H,18H2,1-4H3 |
InChI Key |
YIBOEEQOAIOSEV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2C=CO3)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


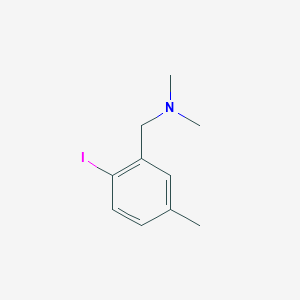
![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14782367.png)
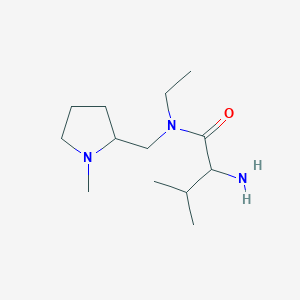
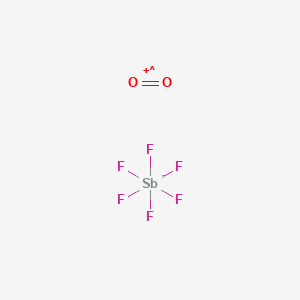
![2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14782376.png)
![3-Cyclohexyl-4a,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione](/img/structure/B14782378.png)
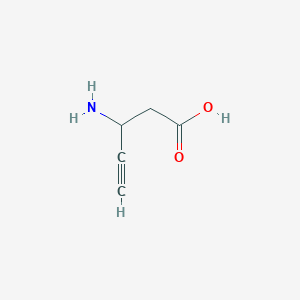
![Tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B14782389.png)
![4-[(1E)-2-(2-methoxyphenyl)ethenyl]phenol](/img/structure/B14782391.png)
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782393.png)
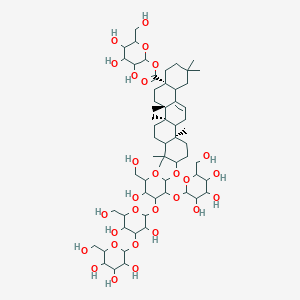
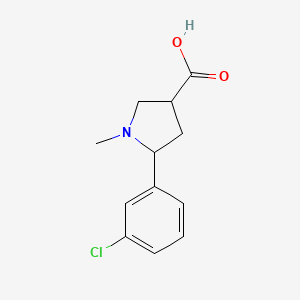
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide](/img/structure/B14782406.png)
